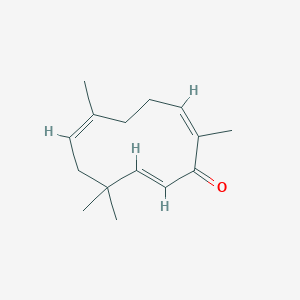

Zerumbon

Übersicht

Beschreibung

Zerumbon ist eine natürlich vorkommende monocyclische Sesquiterpenverbindung, die in hohen Konzentrationen in den Rhizomen von Wildingwer, wissenschaftlich bekannt als Zingiber zerumbet, gefunden wird. Diese Verbindung ist bekannt für ihre charakteristische chemische Struktur, die eine hochreaktive α, β-ungesättigte Carbonylgruppe umfasst. This compound hat aufgrund seiner vielfältigen biologischen Aktivitäten, darunter antimikrobielle, antitumorale, antioxidative und entzündungshemmende Eigenschaften, erhebliche Aufmerksamkeit erlangt .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene Verfahren synthetisiert werden, darunter Lösungsmittelextraktion, Hydrodestillation, überkritische Fluidextraktion, Soxhlet-Extraktion und Druckflüssigkeitsextraktion. Unter diesen sind Hydrodestillation und überkritische Fluidextraktion die effektivsten Methoden .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound typischerweise aus den Rhizomen von Zingiber zerumbet mittels Hydrodestillation extrahiert. Dieses Verfahren beinhaltet die Verwendung von Wasser oder Dampf, um die ätherischen Öle zu extrahieren, die this compound enthalten. Das extrahierte Öl wird dann einer Reinigungsprozedur unterzogen, um this compound in seiner reinen Form zu isolieren .

Wissenschaftliche Forschungsanwendungen

Zerumbon hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound dient als wertvolles Synthon für die Synthese komplexer Naturstoffmotive.

Biologie: Es wird in Studien im Zusammenhang mit zellulären Signalwegen und Genexpression verwendet.

Medizin: this compound zeigt Potenzial als Antitumormittel und weist selektive Toxizität gegenüber Krebszellen auf.

5. Wirkmechanismus

This compound übt seine Wirkungen durch die Modulation verschiedener molekularer Ziele und Signalwege aus. Es wurde gezeigt, dass es die Aktivierung des Nuclear Factor kappa B (NF-κB) hemmt, einem wichtigen Regulator von Entzündungen und Zellüberleben. Zusätzlich moduliert this compound die Akt- und Interleukin-6/Janus-Kinase-2/Signaltransduktor und Aktivator der Transkription 3 (IL-6/JAK2/STAT3)-Signalwege, was zur Unterdrückung der Proliferation, Angiogenese, Invasion und Metastasierung von Krebszellen führt .

Wirkmechanismus

Target of Action

Zerumbone, a phytochemical isolated from the subtropical Zingiberaceae family, has diverse biological activities . It has been found to interact with various proteins and pathways, such as nf-κb, akt, and il-6/jak2/stat3 . It also affects the expression of MITF, a melanogenesis-associated transcription factor .

Mode of Action

Zerumbone interacts with its targets in several ways. The α, β-unsaturated carbonyl group of zerumbone is thought to be responsible for its cell membrane rupturing effect, which explains the mechanism of action of zerumbone against methicillin-resistant Staphylococcus aureus (MRSA) . It also suppresses the gene expression of MITF and its target genes .

Biochemical Pathways

Zerumbone affects multiple biochemical pathways. It has shown its anti-cancer effects by causing significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 . It also inhibits the activation of the NF-κB pathway via blockade of the degradation and phosphorylation of IκB .

Pharmacokinetics

It is known that zerumbone has low solubility, which can affect its bioavailability .

Result of Action

Zerumbone has various molecular and cellular effects. It significantly suppresses cell proliferation, survival, angiogenesis, invasion, and metastasis . It also attenuates α-MSH-mediated melanogenesis by suppressing gene expression of MITF and its target genes . Moreover, it increases cellular reactive oxygen species levels, reduces matrix membrane potential, decreases ATP and mitochondrial DNA levels, and decreases mitochondrial transcription factor A mRNA levels .

Action Environment

Environmental factors can influence the action of zerumbone. Both genotype and environmental conditions influence the amount of zerumbone in Z. zerumbet rhizomes . Thus, the essential oil obtained from fresh rhizomes of Z. zerumbet yielded more zerumbone than the oils from dry rhizomes of Z. zerumbet .

Biochemische Analyse

Biochemical Properties

Zerumbone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, zerumbone has been found to suppress the proliferation, survival, angiogenesis, invasion, and metastasis of cancer cells by modulating different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Cellular Effects

Zerumbone exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, zerumbone has demonstrated potent antitumorigenic activity, showing selective toxicity toward various cancer cell lines .

Molecular Mechanism

Zerumbone exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression . For instance, zerumbone has been found to cause significant suppression of proliferation, survival, angiogenesis, invasion, and metastasis in cancer cells through the molecular modulation of different pathways such as NF-κB, Akt, and IL-6/JAK2/STAT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, zerumbone has shown changes in its effects. It has demonstrated stability and long-term effects on cellular function observed in in vitro or in vivo studies . For example, zerumbone has shown cytotoxicity at concentrations above 30 µM, effectively suppressing cell migration .

Dosage Effects in Animal Models

The effects of zerumbone vary with different dosages in animal models. For instance, in transgenic APP/PS1 mice, a rodent model of Alzheimer’s disease, zerumbone significantly ameliorated deficits in both non-cognitive and cognitive behaviors after a treatment period of 20 days .

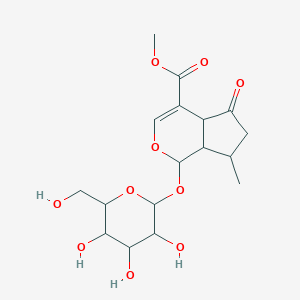

Metabolic Pathways

Zerumbone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . For example, zerumbone has been found to contribute to the Methylerythritol Pathway (MEP), which is involved in the biosynthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the precursors for sesquiterpenoid biosynthesis .

Transport and Distribution

Zerumbone is transported and distributed within cells and tissues. Its bioavailability and transport after oral administration is limited due to its poor solubility .

Subcellular Localization

It has been suggested that zerumbone can activate the Nrf2/ARE-dependent detoxification pathway induced by nuclear localization of Nrf2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zerumbone can be synthesized through various methods, including solvent extraction, hydrodistillation, supercritical fluid extraction, Soxhlet extraction, and pressurized liquid extraction. Among these, hydrodistillation and supercritical fluid extraction are the most effective methods .

Industrial Production Methods: In industrial settings, zerumbone is typically extracted from the rhizomes of Zingiber zerumbet using hydrodistillation. This method involves the use of water or steam to extract the essential oils containing zerumbone. The extracted oil is then subjected to purification processes to isolate zerumbone in its pure form .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zerumbon durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders bekannt für seine Reaktivität mit Übergangsmetallen und Lewis-Säuren, die vielfältige molekulare Transformationen ermöglichen .

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators erreicht werden.

Substitution: This compound durchläuft Substitutionsreaktionen mit Nukleophilen wie Aminen und Thiolen unter milden Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die eine verstärkte biologische Aktivität und verbesserte pharmakologische Eigenschaften aufweisen .

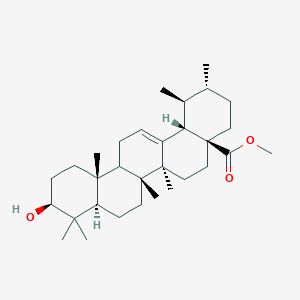

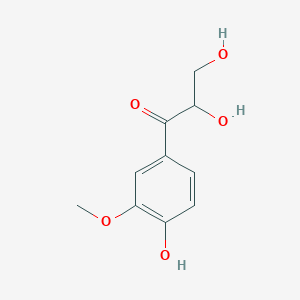

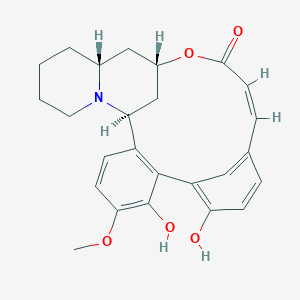

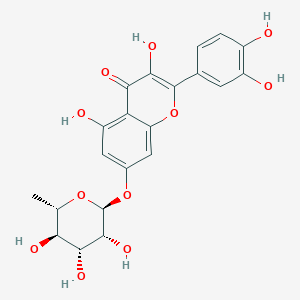

Vergleich Mit ähnlichen Verbindungen

Zerumbon ist einzigartig unter den Sesquiterpenen aufgrund seiner hochreaktiven α, β-ungesättigten Carbonylgruppe, die eine signifikante biologische Aktivität verleiht. Ähnliche Verbindungen umfassen:

Curcumin: In Kurkuma gefunden, zeigt Curcumin auch entzündungshemmende und antitumorale Eigenschaften, jedoch ohne die α, β-ungesättigte Carbonylgruppe.

Gingerol: In Ingwer vorhanden, hat Gingerol antioxidative und entzündungshemmende Wirkungen, unterscheidet sich aber in seiner chemischen Struktur und Reaktivität.

Eigenschaften

IUPAC Name |

(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIHNTRQPEMKFKO-SKTNYSRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CC(=O)C(=CCC1)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C(=O)/C(=C/CC1)/C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318583 | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-05-6 | |

| Record name | Zerumbone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zerumbone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zerumbone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 471-05-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

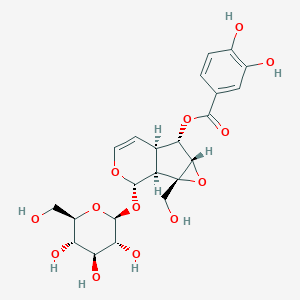

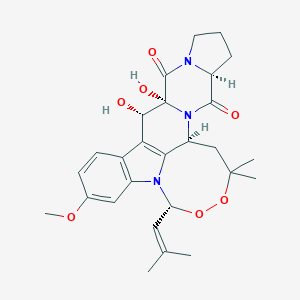

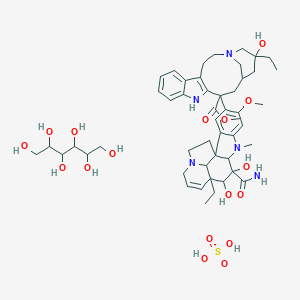

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.